molecular formula C22H26N4 B11830851 3,6-Bis[6-(1,1-dimethylethyl)-2-pyridinyl]-pyridazine

3,6-Bis[6-(1,1-dimethylethyl)-2-pyridinyl]-pyridazine

Cat. No.: B11830851
M. Wt: 346.5 g/mol
InChI Key: RJAMOVAWXXEVIL-UHFFFAOYSA-N
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Description

3,6-Bis[6-(1,1-dimethylethyl)-2-pyridinyl]-pyridazine is a heterocyclic compound that features a pyridazine core substituted with two pyridinyl groups, each bearing a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis[6-(1,1-dimethylethyl)-2-pyridinyl]-pyridazine typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as 1,2-diketones.

    Substitution with Pyridinyl Groups: The pyridazine core is then subjected to a substitution reaction with 6-(1,1-dimethylethyl)-2-pyridinyl groups. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the pyridazine core is reacted with 6-(1,1-dimethylethyl)-2-pyridinylboronic acid in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be scaled up from laboratory to industrial scale without significant loss of yield or purity.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis[6-(1,1-dimethylethyl)-2-pyridinyl]-pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using boronic acids or halides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

3,6-Bis[6-(1,1-dimethylethyl)-2-pyridinyl]-pyridazine has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of 3,6-Bis[6-(1,1-dimethylethyl)-2-pyridinyl]-pyridazine depends on its specific application. For example:

    As a Ligand: It coordinates with metal ions through its nitrogen atoms, forming stable complexes that can catalyze various chemical reactions.

    As a Bioactive Molecule: It may interact with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or coordination with metal ions, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3,6-Bis(2-pyridinyl)-pyridazine: Lacks the tert-butyl groups, resulting in different steric and electronic properties.

    3,6-Bis(4-methyl-2-pyridinyl)-pyridazine: Contains methyl groups instead of tert-butyl groups, affecting its reactivity and applications.

Uniqueness

3,6-Bis[6-(1,1-dimethylethyl)-2-pyridinyl]-pyridazine is unique due to the presence of the bulky tert-butyl groups, which can influence its steric and electronic properties

Properties

Molecular Formula

C22H26N4

Molecular Weight

346.5 g/mol

IUPAC Name

3,6-bis(6-tert-butylpyridin-2-yl)pyridazine

InChI

InChI=1S/C22H26N4/c1-21(2,3)19-11-7-9-15(23-19)17-13-14-18(26-25-17)16-10-8-12-20(24-16)22(4,5)6/h7-14H,1-6H3

InChI Key

RJAMOVAWXXEVIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=N1)C2=NN=C(C=C2)C3=NC(=CC=C3)C(C)(C)C

Origin of Product

United States

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